

Solubility profile of 2-Ethoxybenzamidine hydrochloride in common lab solvents

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Compound of Interest

Compound Name: 2-Ethoxybenzamidine
hydrochloride

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Solubility Profile of 2-Ethoxybenzamidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of **2-Ethoxybenzamidine hydrochloride**, a compound of interest in pharmaceutical research, within common laboratory solvents. Due to the limited availability of public quantitative data, this document provides a comprehensive, generalized experimental protocol for determining the solubility of this compound. The methodologies outlined herein are based on established practices for solubility assessment, ensuring a robust framework for researchers to generate reliable and reproducible data. This guide also includes a visual representation of the experimental workflow to facilitate procedural understanding.

Introduction

2-Ethoxybenzamidine hydrochloride is a chemical intermediate that has been noted as an impurity in the synthesis of certain pharmacologically active agents. Understanding its solubility profile in various solvents is crucial for its purification, handling, and for the development of analytical methods. The solubility of a compound dictates its behavior in solution, impacting

aspects from reaction kinetics to bioavailability. This guide aims to provide a foundational understanding of the solubility of **2-Ethoxybenzamidine hydrochloride** and to equip researchers with the necessary protocols to determine its solubility in common laboratory solvents.

Quantitative Solubility Data

A thorough review of available scientific literature and chemical databases reveals a lack of specific quantitative solubility data for **2-Ethoxybenzamidine hydrochloride** in common laboratory solvents. While some sources provide qualitative descriptions, precise numerical values (e.g., in mg/mL or g/100 mL) at specified temperatures are not publicly available. The table below summarizes the current state of knowledge.

Solvent	Chemical Formula	Quantitative Solubility (at 25°C)	Notes
Water	H ₂ O	Data not available	Experimental determination required.
Ethanol	C ₂ H ₅ OH	Data not available	Experimental determination required.
Methanol	CH ₃ OH	Data not available	Qualitatively described as "Slightly" soluble.
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	Data not available	Qualitatively described as "Slightly" soluble.
Dimethylformamide (DMF)	(CH ₃) ₂ NC(O)H	Data not available	Experimental determination required.

Given the absence of quantitative data, experimental determination is necessary to accurately characterize the solubility of **2-Ethoxybenzamidine hydrochloride**. The following section

provides a detailed protocol for this purpose.

Experimental Protocols for Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic solubility of a solid compound in a liquid solvent.^{[1][2][3]} This method is considered a gold standard for its reliability.^[1]

Materials and Equipment

- **2-Ethoxybenzamidinium hydrochloride** (solid)
- Selected solvents (Water, Ethanol, Methanol, DMSO, DMF) of high purity
- Analytical balance (accurate to at least 0.1 mg)
- Vials with screw caps or sealed flasks
- Constant temperature shaker or incubator
- Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
- Syringes
- Volumetric flasks and pipettes
- Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure

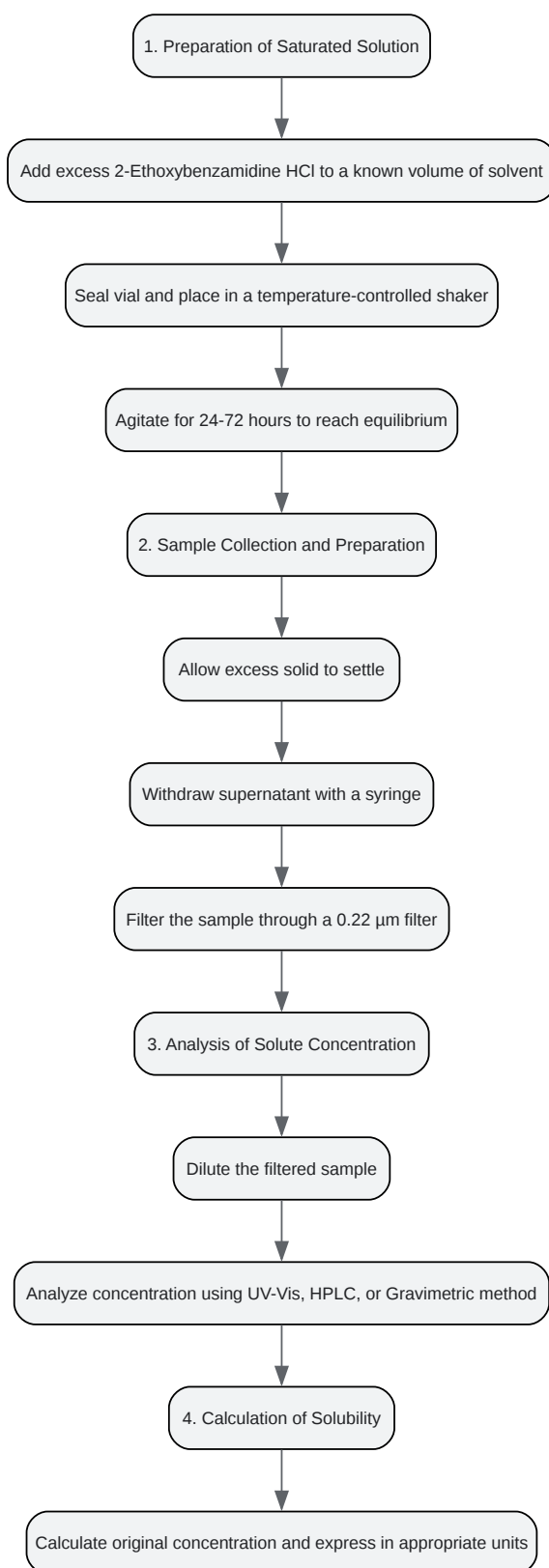
- Preparation of a Saturated Solution:
 - Add an excess amount of **2-Ethoxybenzamidinium hydrochloride** to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.^[1]
 - Seal the vials tightly to prevent solvent evaporation.

- Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C).
- Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[2][4] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a plateau in the measured concentration.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.[3] This step is critical to prevent overestimation of the solubility.
- Analysis of Solute Concentration:
 - Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.
 - Determine the concentration of **2-Ethoxybenzamidinium hydrochloride** in the diluted sample using a validated analytical method, such as UV-Visible Spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3][4]
 - UV-Vis Spectrophotometry: This method is suitable if the compound has a chromophore and does not interfere with the solvent's absorbance at the analytical wavelength. A calibration curve of known concentrations versus absorbance must be prepared.
 - HPLC: This is a highly sensitive and specific method. A calibration curve of known concentrations versus peak area is required.[3]
 - Gravimetric Analysis: This method involves evaporating the solvent from a known volume of the filtered saturated solution and weighing the remaining solid solute.[5]
- Calculation of Solubility:

- Calculate the concentration of the original saturated solution by accounting for the dilution factor.
- Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.



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Experimental Workflow for Solubility Determination

Conclusion

While quantitative solubility data for **2-Ethoxybenzamidinium hydrochloride** is not readily available in the public domain, this guide provides a robust experimental framework for its determination. By following the detailed protocol for the shake-flask method, researchers can generate accurate and reliable solubility profiles in common laboratory solvents. This information is invaluable for the advancement of research and development activities involving this compound. It is recommended that solubility studies be conducted at various temperatures to create a comprehensive solubility profile.

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